N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
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Overview
Description
Scientific Research Applications
Antitumor Activity
Scientific Field
Medicinal Chemistry and Oncology
Application Summary
This compound has been evaluated for its potential as an antitumor agent. Its structure suggests that it could interact with various cellular targets, potentially inhibiting cancer cell growth.
Methods of Application
Results
- The compound exhibited potent growth inhibition properties, with IC50 values generally below 5 μM against the tested cancer cell lines .
- It induced apoptosis and caused cell cycle arrest in the S-phase and G2/M-phase in HeLa cell line .
Detection of Carcinogenic Lead
Scientific Field
Environmental Chemistry and Toxicology
Application Summary
The compound’s derivatives have been used for the detection of carcinogenic lead in various samples, highlighting its potential as a sensitive and selective sensor for heavy metal ions.
Methods of Application
Results
- The sensor showed high sensitivity and selectivity towards Pb2+ with a limit of detection (LOD) of 96.0 pM .
- It was successfully used to detect lead in spiked natural samples with satisfactory outcomes .
Anticonvulsant Activity
Scientific Field
Pharmacology and Neurology
Application Summary
Derivatives of the compound have been designed and tested for their anticonvulsant activity, which is crucial for the treatment of epilepsy and other seizure disorders.
Methods of Application
Results
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4S2/c20-13-4-2-1-3-12(13)17(26)22-18-23-24-19(30-18)29-9-16(25)21-8-11-5-6-14-15(7-11)28-10-27-14/h1-7H,8-10H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCCTGFTCSGUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide |
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